molecular formula C16H28O3 B1411729 Methyl 1-octyl-2-oxocyclohexanecarboxylate CAS No. 2109037-87-6

Methyl 1-octyl-2-oxocyclohexanecarboxylate

Cat. No.: B1411729
CAS No.: 2109037-87-6
M. Wt: 268.39 g/mol
InChI Key: POJCZXHHFSZUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Methyl 1-octyl-2-oxocyclohexanecarboxylate is C16H28O3 . Unfortunately, the specific structural details are not provided in the searched resources.


Chemical Reactions Analysis

As mentioned in the synthesis analysis, Methyl 2-oxocyclohexanecarboxylate has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . The specific chemical reactions involving this compound are not provided in the searched resources.

Scientific Research Applications

Electrochemical Reduction and Synthesis

Methyl 1-octyl-2-oxocyclohexanecarboxylate has been studied in the context of electrochemical reduction. Mubarak, Barker, and Peters (2007) explored its catalytic reduction by nickel(I) salen, which resulted in ring-expanded products and dehalogenated species, offering insight into potential applications in synthetic chemistry (Mubarak, Barker, & Peters, 2007).

Chlorination Methodology

Ito, Saitǒ, Hatakeda, and Asano (1980) developed a method for the preparation of methyl 1-chloro-2-oxocyclohexanecarboxylate, a compound related to this compound, demonstrating its potential as an intermediate in organic synthesis (Ito, Saitǒ, Hatakeda, & Asano, 1980).

Photochemical Studies

Research by Anklam, Lau, and Margaretha (1985) on related compounds suggests potential applications of this compound in photochemistry, where specific photocyclization reactions could be relevant (Anklam, Lau, & Margaretha, 1985).

Synthesis of Highly Functionalized Compounds

Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) demonstrated the use of similar compounds in the dirhodium(II)-catalyzed C-H insertion reaction, hinting at the role of this compound in the synthesis of complex organic molecules (Yakura et al., 1999).

Flavoring Applications

A study by Zhao Yu (2010) synthesized a related compound and applied it as a tobacco additive, suggesting possible applications of this compound in flavoring and fragrance industries (Zhao Yu, 2010).

Catalysis and Ligand Applications

Lv and Bao (2007) used ethyl 2-oxocyclohexanecarboxylate, a compound structurally similar to this compound, as a ligand in copper-catalyzed coupling reactions, indicating potential catalytic applications of this compound (Lv & Bao, 2007).

Kinetic Studies in Halogenation

Research on kinetics, like the work of Cox and Hutchinson (1974) on the halogenation of related compounds, may provide insights into reaction mechanisms and rates involving this compound (Cox & Hutchinson, 1974).

Properties

IUPAC Name

methyl 1-octyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCZXHHFSZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(CCCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 3
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 4
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-octyl-2-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.